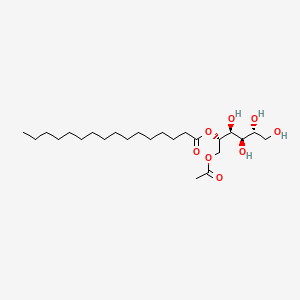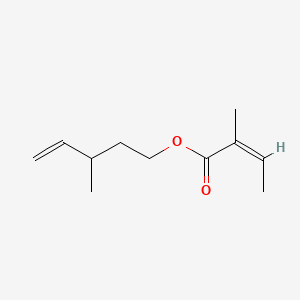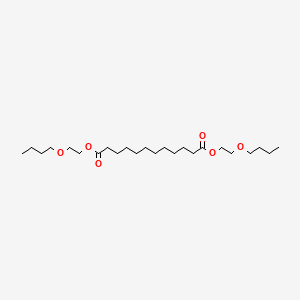
Copper gallium indium selenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper gallium indium selenide is a semiconductor material composed of copper, indium, gallium, and selenium. It is a solid solution of copper indium selenide and copper gallium selenide, with the chemical formula CuIn₁₋ₓGaₓSe₂, where the value of x can vary from 0 (pure copper indium selenide) to 1 (pure copper gallium selenide) . This compound is known for its tetrahedrally bonded semiconductor properties and chalcopyrite crystal structure . It is widely recognized for its application in thin-film solar cells due to its high absorption coefficient and tunable bandgap, which ranges from 1.0 eV to 1.7 eV .
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper gallium indium selenide can be synthesized using various methods, including co-evaporation, sputtering, and electrodeposition followed by selenization . In the co-evaporation method, copper, indium, gallium, and selenium are simultaneously evaporated onto a substrate under high vacuum conditions . Sputtering involves the deposition of a precursor film containing copper, indium, and gallium, followed by a selenization step where the film is exposed to selenium vapor . Electrodeposition involves the deposition of copper, indium, and gallium onto a substrate, followed by annealing in a selenium-containing atmosphere to form the final compound .
Industrial Production Methods: For industrial production, the co-evaporation method is commonly used due to its ability to produce high-quality films with precise control over composition and thickness . This method involves the use of high-vacuum chambers and precise temperature control to ensure uniform deposition of the elements . Sputtering and electrodeposition are also used in industrial settings, particularly for the production of flexible solar cells .
Chemical Reactions Analysis
Types of Reactions: Copper gallium indium selenide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Oxidation reactions typically involve exposure to oxygen or air at elevated temperatures, leading to the formation of oxides . Reduction reactions can be carried out using hydrogen or other reducing agents under controlled conditions . Substitution reactions involve the replacement of one element in the compound with another, often using halides or other reactive species .
Major Products Formed: The major products formed from these reactions include oxides, reduced metal species, and substituted compounds with different elemental compositions .
Scientific Research Applications
Copper gallium indium selenide has a wide range of scientific research applications, particularly in the field of photovoltaics . It is used in the production of thin-film solar cells, which are known for their high efficiency and flexibility . These solar cells have achieved efficiencies comparable to crystalline silicon solar cells, making them a promising alternative for solar power generation . Additionally, this compound is used in tandem solar cells, where it serves as an absorber layer to enhance overall efficiency . The compound’s high absorption coefficient and tunable bandgap make it suitable for various optoelectronic applications .
Mechanism of Action
The mechanism by which copper gallium indium selenide exerts its effects is primarily related to its semiconductor properties . The compound’s chalcopyrite crystal structure allows for efficient charge carrier separation and transport, which is essential for photovoltaic applications . When exposed to sunlight, the compound absorbs photons, generating electron-hole pairs that are separated and collected to produce electrical current . The presence of indium and gallium in the compound allows for tuning of the bandgap, optimizing the absorption of different wavelengths of light .
Comparison with Similar Compounds
- Copper indium selenide (CuInSe₂)
- Copper gallium selenide (CuGaSe₂)
- Cadmium telluride (CdTe)
- Gallium arsenide (GaAs)
Comparison: Copper gallium indium selenide is unique due to its tunable bandgap and high absorption coefficient . Compared to copper indium selenide and copper gallium selenide, it offers a wider range of bandgap values, making it more versatile for different applications . Unlike cadmium telluride, this compound does not contain toxic cadmium, making it a more environmentally friendly option . Gallium arsenide, while highly efficient, is more expensive and less flexible compared to this compound .
Properties
CAS No. |
144972-86-1 |
|---|---|
Molecular Formula |
CuGaInSe+5 |
Molecular Weight |
327.06 g/mol |
InChI |
InChI=1S/Cu.Ga.In.Se/q+2;+3;; |
InChI Key |
KNVYNJNRQSRZLS-UHFFFAOYSA-N |
Canonical SMILES |
[Cu+2].[Ga+3].[Se]=[In] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


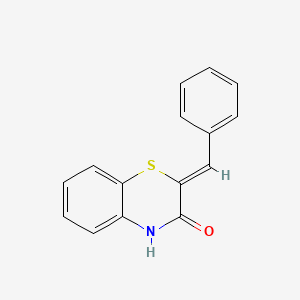

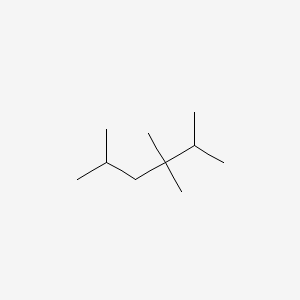

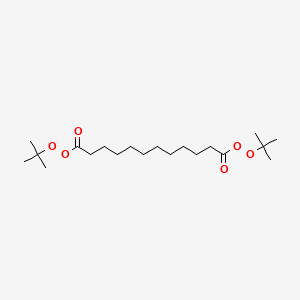
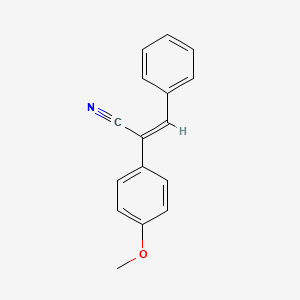
![disodium;[(1R,3S,6S,7S,12S,15R,16S,22R)-22-(2-ethyl-3-methylbutyl)-1,3,7-trimethyl-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[18.2.1.02,18.03,16.06,15.07,12]tricosan-10-yl] sulfate](/img/structure/B12643642.png)
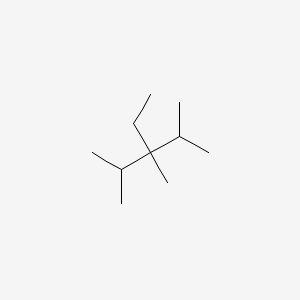
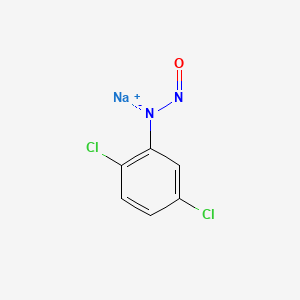

![[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol](/img/structure/B12643681.png)
